molecular formula C7H4ClF2NO2 B13082146 2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid

2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid

Cat. No.: B13082146
M. Wt: 207.56 g/mol
InChI Key: IOAZCQQKIYKMKF-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring and a difluoroacetic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid typically involves the reaction of 2-chloropyridine with difluoroacetic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in a particular chemical reaction or biological process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloropyridin-3-yl)-2,2-difluoroacetic acid is unique due to its combination of a chloropyridine ring and a difluoroacetic acid moiety. This structure imparts specific chemical properties and reactivity, making it valuable in various applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-5-4(2-1-3-11-5)7(9,10)6(12)13/h1-3H,(H,12,13)

InChI Key

IOAZCQQKIYKMKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(C(=O)O)(F)F

Origin of Product

United States

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